"Tert-butyl trans-4-formylcyclohexylcarbamate" synthesis and properties
"Tert-butyl trans-4-formylcyclohexylcarbamate" synthesis and properties
An In-Depth Technical Guide to tert-Butyl trans-4-formylcyclohexylcarbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl trans-4-formylcyclohexylcarbamate, a critical building block in modern organic synthesis and pharmaceutical development. The document details the compound's physicochemical properties, outlines a robust and widely adopted synthetic protocol via Dess-Martin periodinane oxidation, and discusses its characterization, safety, and applications. The guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile intermediate.
Introduction and Strategic Importance
tert-Butyl trans-4-formylcyclohexylcarbamate (also known as trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde) is a bifunctional organic molecule featuring a Boc-protected amine and a reactive aldehyde group on a trans-1,4-disubstituted cyclohexane scaffold.[1] This unique structural arrangement makes it an invaluable intermediate in the synthesis of complex molecules.[1] The Boc group provides a stable, yet easily removable, protecting group for the amine, while the aldehyde serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.
Its stability, ease of handling, and predictable reactivity have established it as a key component in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals targeting neurological conditions and in the formulation of advanced agrochemicals.[1][2] The rigid trans-cyclohexyl core provides a well-defined spatial orientation for the functional groups, which is often crucial for achieving high specificity and efficacy in drug-receptor interactions.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is fundamental for its effective use and safe handling in a laboratory setting.
Key Properties
| Property | Value | Reference(s) |
| CAS Number | 181308-57-6 | [1][3] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Purity | Typically ≥97-99% (by GC) | [1][3] |
| IUPAC Name | tert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate | [3] |
| SMILES | O=C(OC(C)(C)C)N[C@H]1CCCC1 | [3] |
| InChI Key | GPDBIGSFXXKWQR-MGCOHNPYSA-N | |
| Storage | Store at 0-8 °C, under inert atmosphere | [1] |
Safety and Handling
tert-Butyl trans-4-formylcyclohexylcarbamate is classified as harmful if swallowed and requires careful handling in a well-ventilated laboratory environment.
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GHS Classification: Warning
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Hazard Pictogram: GHS07 (Exclamation Mark)
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Hazard Statement: H302 - Harmful if swallowed
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Precautionary Measures: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.
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Incompatibilities: Avoid contact with strong oxidizing agents.[4]
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Handling: Avoid dust formation and inhalation. Prevent contact with skin and eyes.[4][5]
Synthesis: Oxidation of a Primary Alcohol
The most common and efficient route to synthesize tert-butyl trans-4-formylcyclohexylcarbamate is through the mild oxidation of its corresponding primary alcohol precursor, tert-butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate.[6][7] While several oxidation reagents can accomplish this transformation (e.g., Swern, TPAP), the Dess-Martin periodinane (DMP) oxidation is frequently the method of choice.
Causality Behind Method Selection: The Dess-Martin oxidation is favored due to its exceptionally mild reaction conditions (room temperature, neutral pH), high yields, operational simplicity, and excellent tolerance of sensitive functional groups, such as the acid-labile Boc-protecting group.[8] Unlike chromium-based oxidants, it avoids toxic heavy metals, and unlike the Swern oxidation, it does not require cryogenic temperatures or produce malodorous dimethyl sulfide byproducts.[8][9]
Detailed Experimental Protocol: Dess-Martin Oxidation
This protocol describes a representative lab-scale synthesis.
Materials:
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tert-Butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate (1.0 eq)
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Dess-Martin periodinane (DMP) (1.2 - 1.5 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 0.1-0.2 M concentration). Stir the solution until all solid is dissolved.
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Addition of Oxidant: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature. The reaction is typically slightly exothermic.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 1-3 hours).
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Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or additional DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Causality: The sodium thiosulfate reduces the excess DMP and the iodine-containing byproducts, while the sodium bicarbonate neutralizes the acetic acid byproduct of the reaction.[8]
-
-
Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear. Transfer the mixture to a separatory funnel.
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Extraction: Separate the layers. Extract the aqueous layer twice with DCM.
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Washing & Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl trans-4-formylcyclohexylcarbamate as a white solid.
Reaction Mechanism and Workflow
The oxidation proceeds through a well-established ligand exchange and reductive elimination pathway.
Caption: Step-by-step workflow for the synthesis and purification.
Structural Characterization
Confirming the identity and purity of the final product is essential. The following table summarizes the expected spectroscopic data for tert-butyl trans-4-formylcyclohexylcarbamate.
| Technique | Expected Data and Interpretation |
| ¹H NMR | Aldehyde Proton (CHO): Singlet at ~9.6 ppm. Carbamate Proton (NH): Broad singlet at ~4.5 ppm. Cyclohexane Protons (CH): Multiplets between ~1.0-2.2 ppm and a distinct multiplet for the CH-N proton around 3.4 ppm. tert-Butyl Protons: Sharp singlet at ~1.4 ppm (integrating to 9H). |
| ¹³C NMR | Aldehyde Carbonyl (CHO): Signal at ~205 ppm. Carbamate Carbonyl (C=O): Signal at ~155 ppm. tert-Butyl Quaternary Carbon: Signal at ~80 ppm. tert-Butyl Methyl Carbons: Signal at ~28 ppm. Cyclohexane Carbons: Signals in the range of ~25-50 ppm. |
| FT-IR | N-H Stretch: ~3350 cm⁻¹ (carbamate). C-H Stretch: ~2950-2850 cm⁻¹ (aliphatic). Aldehyde C-H Stretch: Two weak bands at ~2820 and ~2720 cm⁻¹. C=O Stretch: Strong bands at ~1720 cm⁻¹ (aldehyde) and ~1685 cm⁻¹ (carbamate). |
| Mass Spec. | [M+H]⁺: Expected at m/z 228.16. [M+Na]⁺: Expected at m/z 250.14. |
Conclusion
tert-Butyl trans-4-formylcyclohexylcarbamate is a high-value chemical intermediate whose utility is rooted in its structural rigidity and the orthogonal reactivity of its functional groups. The Dess-Martin periodinane oxidation provides a reliable, high-yielding, and operationally simple method for its synthesis from the corresponding alcohol, avoiding harsh conditions that could compromise the integrity of the molecule. This guide provides the essential technical details required for its synthesis, characterization, and safe handling, empowering researchers to effectively leverage this compound in their synthetic endeavors.
References
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PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. Retrieved from [Link]
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Organic Syntheses. (n.d.). The Dess-Martin Periodinane. Retrieved from [Link]
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Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, DMP. Retrieved from [Link]
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PubChem. (n.d.). rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Dess-Martin Periodinane Oxidation. Retrieved from [Link]
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ChemBK. (2024-04-10). tert-Butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate. Retrieved from [Link]
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